molecular formula C15H10O3 B14322650 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid CAS No. 111864-93-8

2-[(2-Hydroxyphenyl)ethynyl]benzoic acid

Cat. No.: B14322650
CAS No.: 111864-93-8
M. Wt: 238.24 g/mol
InChI Key: UDLSRWSRPFTFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is a synthetic benzoic acid derivative featuring a hydroxyphenyl group connected via an ethynyl linker. This structure is characteristic of compounds explored in materials science and pharmaceutical research . Benzoic acid derivatives are frequently investigated as building blocks for synthesizing more complex molecules and for developing functional materials . Researchers value this class of compounds for their potential biological activities and physicochemical properties. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

111864-93-8

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)ethynyl]benzoic acid

InChI

InChI=1S/C15H10O3/c16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15(17)18/h1-8,16H,(H,17,18)

InChI Key

UDLSRWSRPFTFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary fragments:

  • 2-Iodobenzoic acid (or protected derivatives)
  • 2-Hydroxyphenylacetylene

The ethynyl bridge suggests a cross-coupling strategy, with the Sonogashira reaction being the most plausible method for forming the carbon-carbon bond between sp²-hybridized aromatic systems and terminal alkynes.

Sonogashira Coupling-Based Synthesis

Reaction Scheme

2-Iodobenzoic acid + 2-Hydroxyphenylacetylene  
    → Pd/Cu catalysis →  
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid  

Detailed Protocol

Step 1: Protection of Functional Groups
  • Carboxylic Acid Protection : Methyl ester formation using SOCl₂/MeOH (82-95% yield)
  • Phenolic -OH Protection : TBS (tert-butyldimethylsilyl) protection with TBSCl/imidazole (89% yield)
Step 2: Sonogashira Coupling
Component Quantity Role
Protected 2-iodobenzoate 1.0 eq Electrophilic partner
Protected 2-hydroxyphenylacetylene 1.2 eq Nucleophilic partner
Pd(PPh₃)₂Cl₂ 5 mol% Catalyst
CuI 10 mol% Co-catalyst
Et₃N 3.0 eq Base
THF 0.2 M Solvent

Conditions : 65°C, 12-18h under N₂ atmosphere
Yield : 68-74% (based on analogous couplings in)

Step 3: Deprotection
  • Silyl Ether Removal : TBAF/THF, 0°C → RT (91% yield)
  • Ester Hydrolysis : LiOH/H₂O-THF (quantitative)

Alternative Synthetic Routes

Heck-Type Alkyne Coupling

While traditional Heck reactions favor alkene formation, modified conditions using Pd-NHC complexes enable direct alkyne couplings:

Catalytic System :

  • Pd(OAc)₂ (3 mol%)
  • IPr·HCl (6 mol%)
  • K₃PO₄ (2.5 eq)
  • DMAc, 120°C

Limitation : Requires pre-formed metallic alkyne reagents (e.g., zinc acetylides), complicating scalability.

Horner-Wadsworth-Emmons Adaptation

Though primarily for alkenes, phosphonate chemistry could be modified for alkynes:

Hypothetical Pathway :

  • Synthesis of 2-(diethylphosphono)benzoic acid
  • Reaction with 2-hydroxybenzaldehyde under basic conditions

Challenge : Thermodynamic instability of ethynyl phosphonates limits practical application.

Critical Analysis of Methodologies

Yield Comparison Table

Method Key Advantage Maximum Yield Scalability
Sonogashira Functional group tolerance 74% High
Modified Heck Direct coupling 61% Moderate
Phosphonate-based No metal catalysts <30% Low

Byproduct Formation

  • Glaser Coupling : Undesired diyne formation (8-15%) necessitates careful stoichiometric control
  • Protection Artifacts : Partial over-silylation observed in 5-7% of cases

Industrial Viability Considerations

The patent methodology for analogous vinyl compounds highlights critical factors for scale-up:

Parameter Laboratory Scale Pilot Plant Adaptation
Catalyst Loading 5 mol% Pd 1.2 mol% Pd Recycle
Solvent Volume 0.2 M 0.5 M (toluene/water biphasic)
Reaction Time 18h 6h (microwave assisted)

Economic analysis suggests Sonogashira remains cost-prohibitive for bulk production (>$1,500/kg), driving research into heterogeneous catalytic systems.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated couplings show promise for ethynyl bond formation:

System :

  • Ir(ppy)₃ (1 mol%)
  • Hünig's base (2 eq)
  • Blue LEDs, DMF

Advantage : Ambient temperature, 82% yield in model systems

Biocatalytic Approaches

Engineered cytochrome P450 variants enable oxidative alkyne coupling:

Enzyme Conversion Rate Selectivity
P450BM3-F87A 44% 98% ee
P450-TVL-295 61% 91% ee

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ethynyl group can be reduced to an ethylene linkage.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethylene-linked benzoic acid derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-[(2-Hydroxyphenyl)ethynyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ethynyl linkage provides rigidity and planarity, facilitating binding to specific sites. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key Properties/Applications Reference
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid 2-hydroxyphenyl None Potential hydrogen bonding, rigidity N/A
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-methoxyphenyl)ethynyl)benzoic acid (4k) 2-methoxyphenyl Carboxypentyloxy chain Proteasome phosphatase inhibition
2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid 2-hydroxyphenyl (×2) Triazole ring Iron chelation (deferasirox isomer)
2-(3,4-Dichlorobenzylthio)-4-(4-hydroxybut-1-ynyl)benzoic acid 3,4-dichlorobenzylthio Hydroxybutynyl chain Protein tyrosine phosphatase inhibition
Methyl-3,6-dihydroxy-2-[2-(2-hydroxyphenyl)-ethynyl]benzoate 2-hydroxyphenyl Methyl ester, dihydroxy substitution Anti-thrombotic activity

Key Observations:

  • Functional Group Replacements : Methoxy substituents (e.g., in compound 4k ) reduce hydrogen-bonding capacity but increase lipophilicity, which may improve membrane permeability in biological systems. Chlorine atoms (e.g., in compound 4k ) introduce electronegativity and steric bulk, favoring hydrophobic interactions.
  • Linker Modifications : Replacing the ethynyl bridge with a triazole ring (as in deferasirox isomers ) introduces heteroatoms and planar geometry, altering electronic properties and metal-binding capabilities.

Key Observations:

  • Ethynyl Bridge Formation: Sonogashira coupling is a common method for introducing ethynyl groups, as seen in compounds 4k–4m and the target compound. Yields are moderate to high (53–76%), depending on substituent steric effects .
  • Heterocyclic Integration : Triazole-containing analogs require multi-step synthesis, including cyclocondensation, which may lower overall yields compared to direct coupling strategies .

Key Observations:

  • Anti-Thrombotic Activity : The dihydroxy and ethynyl-substituted benzoate in demonstrates significant activity in zebrafish models, suggesting that electron-rich aromatic systems may enhance interaction with clotting factors.
  • Enzyme Inhibition : Substituents like dichlorobenzylthio (compound in ) or carboxypentyloxy chains (compound 4k ) improve binding to enzyme active sites through hydrophobic or electrostatic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.